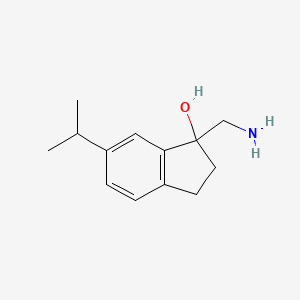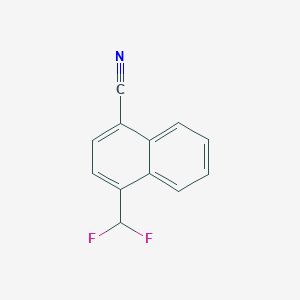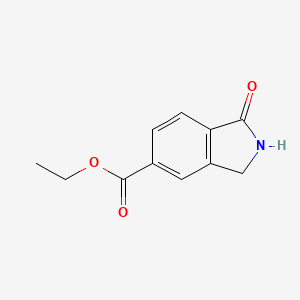
Ethyl 1-oxoisoindoline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-oxoisoindoline-5-carboxylate is a heterocyclic compound that belongs to the class of isoindolinones. This compound is characterized by its unique structure, which includes an ethyl ester group attached to the 5-position of the isoindoline ring. Isoindolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-oxoisoindoline-5-carboxylate typically involves the reaction of 2-formylbenzoic acid with an amine and an isocyanide through the Ugi reaction . This multicomponent reaction is efficient and provides a straightforward route to the desired product. The reaction conditions generally include the use of a solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using the same Ugi reaction. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Ethyl 1-oxoisoindoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted isoindolinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
1-オキソイソインドリン-5-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。例えば、アセチルコリンエステラーゼ阻害剤として、この化合物は酵素の活性部位に結合し、アセチルコリンの分解を阻止します。 これにより、アセチルコリンのレベルが上昇し、アルツハイマー病などの状態において治療効果をもたらす可能性があります .
6. 類似の化合物との比較
1-オキソイソインドリン-5-カルボン酸エチルは、他のイソインドリノン誘導体と比較することができます。
類似の化合物: イソインドリノン、オキソイソインドリン、および他の置換イソインドリノン。
ユニークさ: 5位のエチルエステル基の存在により、他のイソインドリノン誘導体と比較してユニークな化学的特性と生物学的活性を示します。この構造的特徴は、合成化学における汎用性の高いビルディングブロックとしての可能性と、治療用途における可能性を高めています。
類似化合物との比較
Ethyl 1-oxoisoindoline-5-carboxylate can be compared with other isoindolinone derivatives:
Similar Compounds: Isoindolinone, oxoisoindoline, and other substituted isoindolinones.
Uniqueness: The presence of the ethyl ester group at the 5-position provides unique chemical properties and biological activities compared to other isoindolinone derivatives. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its therapeutic applications.
特性
CAS番号 |
1261788-26-4 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
ethyl 1-oxo-2,3-dihydroisoindole-5-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-12-10(9)13/h3-5H,2,6H2,1H3,(H,12,13) |
InChIキー |
MHWHNEQJVYCFBK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


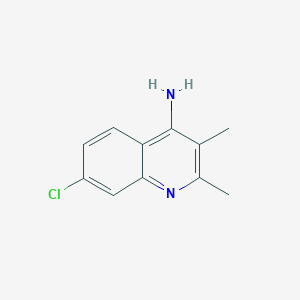
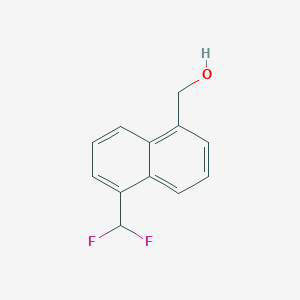
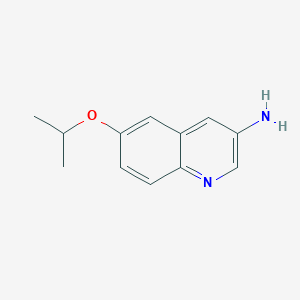
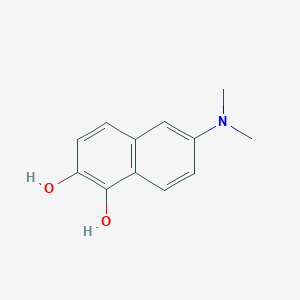
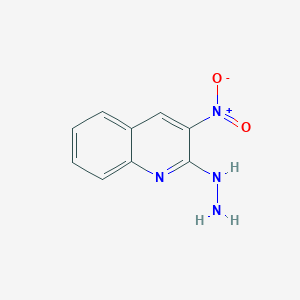



![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)
